(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps, including the formation of key intermediates through cross-metathesis reactions. One approach involves the catalytic formation of allylarenes followed by cross-metathesis to selectively form E-benzylmethacrylate esters, which are then reduced to benzylallylic alcohols . These intermediates are further transformed through a series of oxidation and reduction reactions to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes that optimize yield and selectivity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
(2E,6E,10E)-Geranylgeraniol: A diterpenoid with similar structural features but lacking the phenylmethoxy group.
(2E,6E,10E)-Farnesyl Diphosphate: A precursor in the biosynthesis of various terpenoids, sharing the polyene chain structure.
Uniqueness
The presence of the phenylmethoxy group in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol distinguishes it from other similar compounds, imparting unique chemical properties and reactivity
Properties
IUPAC Name |
(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEOITPKTVFFAM-GJLPZIKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.